molecular formula C13H17ClF3NO B1652102 4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride CAS No. 1385696-73-0

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

Cat. No.: B1652102
CAS No.: 1385696-73-0
M. Wt: 295.73
InChI Key: SANQGMZDAGGJQF-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-amine structure

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the reaction of trifluoromethylbenzene with appropriate reagents to introduce the oxan-4-amine moiety. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the amine structure.

    4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group attached to a phenol ring.

    4-(Trifluoromethyl)phenylhydrazine hydrochloride: Similar trifluoromethyl group but with a hydrazine moiety.

Uniqueness

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is unique due to its specific combination of the trifluoromethyl group with the oxan-4-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANQGMZDAGGJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-73-0
Record name 2H-Pyran-4-amine, tetrahydro-4-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
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4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
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4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
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4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
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4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Reactant of Route 6
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

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